![molecular formula C17H25N3O B2713596 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034473-54-4](/img/structure/B2713596.png)
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a complex organic molecule. It contains a cyclohexene ring, an ethyl group, a methyl group, and a tetrahydrobenzo[d]imidazole ring with a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclohexene ring would likely introduce some degree of unsaturation into the molecule, while the tetrahydrobenzo[d]imidazole ring and the carboxamide group would contribute to the compound’s polarity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the cyclohexene ring, the tetrahydrobenzo[d]imidazole ring, and the carboxamide group. The cyclohexene ring could potentially undergo reactions typical of alkenes, such as addition reactions. The tetrahydrobenzo[d]imidazole ring and the carboxamide group could participate in a variety of reactions involving nucleophiles and electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups would likely make it a relatively high molecular weight compound. Its solubility would depend on the balance between its polar (carboxamide) and nonpolar (cyclohexene) parts .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The compound is involved in the synthesis and reactions of imidazo and related heterocyclic compounds. For instance, the interaction of 5-diazomidazole-4-carboxamide with reactive methylenic substrates leads to the formation of imidazolyl-hydrazones, which cyclize to yield imidazo[5,1-c][1,2,4]triazines under acidic or basic conditions. This process demonstrates its utility in creating a diverse range of heterocyclic compounds with potential biological activities (G. Baig & M. Stevens, 1981).
Antihypertensive Applications
In pharmacological research, derivatives of N-(biphenylylmethyl)imidazoles, which share a structural resemblance to N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, have been developed as potent, orally active angiotensin II receptor antagonists. These compounds demonstrate significant antihypertensive effects, highlighting their potential in treating hypertension (D. Carini et al., 1991).
Antitumor Activity
The compound's derivatives have been explored for their antitumor properties, particularly in the synthesis of imidazotetrazines with broad-spectrum antitumor activity. Research into 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones has shown curative activity against certain leukemia types, suggesting its potential as a prodrug in cancer therapy (M. Stevens et al., 1984).
Exploring Mechanisms of Action
Further investigations into imidazotetrazinones and related bicyclic heterocycles have been conducted to probe the mode of action of antitumor drugs like temozolomide. This research is crucial for understanding the molecular basis of drug activity and designing more effective cancer treatments (A. Clark et al., 1995).
Medicinal Chemistry Strategies
Modifications of imidazo[1,2-a]pyrimidine structures have been employed to reduce metabolism mediated by aldehyde oxidase (AO), showcasing the compound's role in enhancing the pharmacokinetic profiles of drug candidates aimed at prostate cancer treatment (A. Linton et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-12-19-15-8-7-14(11-16(15)20-12)17(21)18-10-9-13-5-3-2-4-6-13/h5,14H,2-4,6-11H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVXYQQTFBXJIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.